tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1234616-51-3) is a spirocyclic compound featuring a bicyclic framework with a seven-membered spiro[3.5]nonane core. Its molecular formula is C₁₁H₁₈N₂O₃, and it serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry for the development of bioactive molecules . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability, while the 7-oxo moiety contributes to hydrogen-bonding interactions, making it valuable in drug design.
Properties
IUPAC Name |
tert-butyl 7-oxo-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-9(15)13-6-12/h4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRUCBYGLBAKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a Zn/Cu couple under vacuum conditions. The reaction is carried out in the presence of tert-butyl methyl ether and a nitrogen atmosphere. A solution of 2,2,2-trichloroacetyl chloride in dimethoxyethane is added dropwise to the mixture, which is then stirred overnight at room temperature. The reaction mixture is treated with a saturated solution of ammonium chloride, followed by extraction with ethyl acetate and purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the preparation of various complex molecules. Its unique spiro structure makes it valuable for constructing spirocyclic compounds, which are important in drug discovery .
Biology and Medicine: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It is used in the development of kinase inhibitors, which are crucial in cancer research and treatment .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production of various drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for kinase inhibitors, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ in spiro ring size , oxo group position , substituents , and heteroatom composition . Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Spiro Ring Size: The [3.5]nonane core (target compound) is smaller than [4.4]nonane analogs, affecting conformational rigidity and steric interactions .
- Oxo Position : Shifting the oxo group from position 7 to 5 or 2 alters hydrogen-bonding capacity and reactivity .
- Substituents : Bromophenyl or pyridinyl groups (e.g., in bicyclic analogs) introduce steric bulk and electronic effects, influencing binding affinity in drug candidates .
Biological Activity
tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1363381-22-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 239.31 g/mol. It is typically presented as a white solid and has various safety classifications indicating it may be harmful if ingested or if it comes into contact with skin .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 1363381-22-9 |
| Physical State | White powder |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the mechanisms involved and to evaluate its efficacy in vivo .
Neuroprotective Effects
There is emerging evidence that diazaspiro compounds may have neuroprotective effects. Research has indicated that these compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Case Studies
- Antimicrobial Activity Study : A study conducted on various spirocyclic compounds, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating a promising avenue for further research in antibiotic development .
- Anticancer Activity : In a controlled laboratory setting, this compound was tested against several cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
- Neuroprotection Study : A recent study evaluated the neuroprotective effects of diazaspiro compounds on neuronal cell cultures subjected to oxidative stress. The results showed that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
